(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Description
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a pyrazole-fused tetrahydropyrano derivative featuring an isopropyl substituent at position 2 and a hydroxymethyl group at position 2. The structural complexity of this compound, particularly the fused pyrano ring and substituent arrangement, contributes to its unique physicochemical and biological properties.
Properties
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)12-10(5-13)8-6-14-4-3-9(8)11-12/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMMCDVWJLMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Three-Component and Four-Component Reactions
Three-Component Reaction: Typically involves an aldehyde, malononitrile, and a pyrazolone derivative in ethanol with a base catalyst such as piperidine. The mixture is refluxed for 2–2.5 hours to yield pyrano[2,3-c]pyrazole derivatives, which are structurally related isomers of pyrano[4,3-c]pyrazoles.
Four-Component Reaction: Incorporates ethyl acetoacetate, hydrazine hydrate, malononitrile, and aldehydes in ethanol with NaOH or potassium t-butoxide as catalysts. This method can be enhanced using microwave irradiation, reducing reaction times from hours to minutes and often increasing yields.
| Parameter | Three-Component Reaction | Four-Component Reaction |
|---|---|---|
| Reactants | Aldehyde, malononitrile, pyrazolone | Aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile |
| Catalyst | Piperidine | NaOH or KOtBu |
| Solvent | Ethanol | Methanol or ethanol |
| Heating Method | Conventional reflux (2–2.5 h) | Conventional or microwave-assisted (<5 min with microwave) |
| Yield Range | 59–74% | Up to >90% |
| Advantages | Simplicity, moderate yields | Faster reaction, higher yields |
Note: While these methods are mostly reported for pyrano[2,3-c]pyrazole isomers, similar strategies are adaptable for pyrano[4,3-c]pyrazoles by choosing appropriate starting materials and reaction conditions.
Specific Preparation of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Although direct literature on this exact compound is scarce, the preparation can be inferred from closely related pyrano[4,3-c]pyrazole syntheses involving:
Starting Materials: Isopropyl-substituted pyrazolone derivatives, appropriate aldehydes or ketones bearing hydroxymethyl groups, and malononitrile or equivalent active methylene compounds.
Catalysts: Base catalysts such as potassium t-butoxide (KOtBu) or sodium hydroxide (NaOH) are effective in promoting the condensation and cyclization steps.
Solvents: Methanol or ethanol are preferred due to their polarity and ability to dissolve reactants and catalysts.
Heating: Microwave irradiation has been demonstrated to significantly reduce reaction times while maintaining or improving yields in similar fused heterocycle syntheses.
Mechanistic Insights and Reaction Conditions
Reaction Mechanism
Knoevenagel Condensation: Aldehyde reacts with malononitrile or an active methylene compound under basic conditions to form an α,β-unsaturated nitrile intermediate.
Michael Addition: The pyrazolone or hydrazine derivative attacks the intermediate, leading to cyclization.
Ring Closure and Tautomerization: Intramolecular cyclization forms the pyran ring fused to the pyrazole, followed by tautomerization to stabilize the final heterocycle.
Hydroxymethyl Introduction: The methanol or formaldehyde derivatives can introduce the hydroxymethyl (-CH2OH) group at the 3-position during or after ring formation, often via nucleophilic substitution or reduction steps.
Reaction Optimization Parameters
| Parameter | Optimal Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Catalyst | KOtBu (5–10 mol%), NaOH (catalytic amount) | Enhances reaction rate and product formation |
| Temperature | 60–130 °C (microwave or reflux) | Higher temp accelerates reaction, risk of side products if too high |
| Solvent | Methanol or ethanol | Good solubility, facilitates cyclization |
| Reaction Time | 5 min (microwave), 2–3 h (conventional reflux) | Microwave reduces time drastically |
| Molar Ratios | Equimolar aldehyde, pyrazolone, malononitrile | Balanced ratios improve selectivity |
Comparative Data from Literature
Patented Synthetic Routes and Intermediates
Patent IL238044A describes synthetic intermediates involving pyrazole derivatives and their functionalization, which could be adapted for the preparation of substituted pyrano[4,3-c]pyrazole compounds like this compound. The patent emphasizes:
Use of chloro-substituted pyrazoles as intermediates.
Multi-step synthesis involving acetylation and amination steps.
Potential for pharmaceutical-grade purity and scalability.
Summary and Recommendations for Synthesis
Employ a four-component multicomponent reaction involving isopropyl-substituted pyrazolone, malononitrile, appropriate aldehyde (bearing a hydroxymethyl group or precursor), and hydrazine hydrate.
Use potassium t-butoxide as a base catalyst in methanol solvent.
Apply microwave irradiation to reduce reaction time to under 10 minutes while achieving high yields (>90%).
Monitor reaction progress by TLC or HPLC; purify via recrystallization or chromatography.
Confirm structure and purity by NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography if needed.
Example General Procedure (Adapted from Literature)
In a microwave-safe reaction vessel, combine equimolar amounts of isopropyl-substituted pyrazolone, malononitrile, and the chosen aldehyde in methanol.
Add 5–10 mol% potassium t-butoxide as catalyst.
Subject the mixture to microwave irradiation at 100–130 °C for 5–10 minutes.
Cool the reaction mixture, filter the precipitated product, and wash with cold methanol.
Dry and recrystallize to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
a. Cyclopropylmethyl Substituent
- Compound: (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
- Key Differences: Substituent: Cyclopropylmethyl group at position 2 (vs. isopropyl in the target compound). Ring System: Thiopyrano (sulfur-containing) instead of pyrano. Molecular Weight: 224.32 g/mol (vs. ~210–226 g/mol for other analogs) .
- The thiopyrano ring may improve lipophilicity and alter metabolic stability compared to the oxygen-containing pyrano system .
b. Ethyl Substituent
- Compound: (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
- Key Differences: Substituent: Smaller ethyl group at position 2 (vs. isopropyl).
- Implications :
- Reduced steric hindrance may increase solubility but decrease target affinity due to weaker hydrophobic interactions.
c. Unsubstituted Analog
- Compound: (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
- Key Differences: Substituent: No substituent at position 2. Molecular Weight: 154.17 g/mol (simplest analog) .
- Implications :
- Lower molecular weight and hydrophobicity may limit membrane permeability and bioavailability.
Functional Group Variations at Position 3
a. Carboxylic Acid Derivative
- Compound: 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic Acid
- Key Differences :
- Implications :
- Ionization at physiological pH enhances water solubility but may reduce blood-brain barrier penetration.
Ring System Modifications
a. Thiopyrano vs. Pyrano
- Example: Thiopyrano[4,3-c]pyrazole derivatives (e.g., CAS 1782227-68-2)
- Key Differences: Sulfur atom replaces oxygen in the fused ring. Density: 1.41 g/cm³ (thiopyrano) vs. ~1.2–1.3 g/cm³ (pyrano) .
- Implications :
- Increased density and lipophilicity may enhance tissue penetration but raise toxicity risks.
Q & A
Q. What are the standard synthetic routes for preparing (2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, and how do reaction conditions influence yield?
The compound is typically synthesized via iodine-mediated electrophilic cyclization of precursors like 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst presence (e.g., iodine). Yields range from 45% to 68% depending on reaction optimization . Alternative methods include four-component reactions in aqueous media, as demonstrated for pyranopyrazole derivatives, though yields for the target compound under these conditions require further validation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused pyrano-pyrazole core and methanol substituent. Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₇N₃O, 195.26 g/mol). Purity (>95%) is assessed via HPLC with UV detection at 254 nm. Thin-layer chromatography (TLC) monitors reaction progress using silica plates and ethyl acetate/hexane eluents .
Q. What preliminary biological activities have been reported for this compound?
Initial studies show antiproliferative activity against K562 (leukemia) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 12–18 µM. Apoptosis induction is confirmed via caspase-3 activation and Annexin V staining. However, cytotoxicity in non-cancerous cell lines (e.g., HEK293) remains underexplored .
Advanced Research Questions
Q. How can structural modifications of the pyrano-pyrazole core enhance biological potency or selectivity?
- Substitutions at C-2 : Replacing isopropyl with cyclopropylmethyl (as in a thiopyrano analog) alters steric bulk, potentially improving target binding .
- Oxidation of the methanol group : Converting -CH₂OH to -COOH via KMnO₄ increases polarity, enhancing solubility but reducing membrane permeability .
- Ring saturation : Reducing the pyran ring to a tetrahydrofuran derivative may stabilize conformational flexibility, impacting target engagement .
Q. What contradictions exist in reported data on reaction optimization, and how can they be resolved?
Discrepancies arise in solvent-dependent yields: Ethanol affords higher reproducibility (60–65%) compared to DMF (45–50%), likely due to side reactions in polar aprotic solvents. Contradictory reports on catalytic iodine (0.5–2.0 eq.) suggest substrate-specific stoichiometry. Systematic Design of Experiments (DoE) is recommended to map parameter interactions .
Q. What mechanistic hypotheses explain the compound’s antiproliferative activity, and what experimental validation is needed?
Proposed mechanisms include:
- Kinase inhibition : Structural similarity to pyrazolo[3,4-d]pyrimidines suggests CDK2 inhibition. Kinase profiling assays are required .
- ROS induction : The pyrazole moiety may generate reactive oxygen species (ROS), triggering apoptosis. Flow cytometry with DCFH-DA probes can test this .
- Topoisomerase interference : DNA unwinding assays (e.g., plasmid relaxation) are needed to evaluate topoisomerase I/II inhibition .
Q. How does the compound’s stability under physiological conditions impact its preclinical development?
Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. However, in vitro plasma stability assays reveal rapid esterase-mediated hydrolysis of the methanol group (t₁/₂ = 2.3 hr in human plasma). Prodrug strategies (e.g., acetyl-protected -OH) are under investigation to improve metabolic stability .
Methodological Recommendations
Q. What computational tools are suitable for predicting SAR and optimizing derivatives?
- Docking studies : AutoDock Vina or Schrödinger Suite for CDK2/EGFR kinase binding poses.
- ADMET prediction : SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetics .
Q. How can researchers address low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
